Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide
Description
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide is a Schiff base derivative synthesized via condensation of benzoic acid hydrazide with 5-(4-bromophenyl)furan-2-carbaldehyde. Its structure features a hydrazone linkage (-NH-N=CH-) and a furan ring substituted with a para-bromo-phenyl group. This compound belongs to the broader class of hydrazide-hydrazones, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C18H13BrN2O2 |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-8-6-13(7-9-15)17-11-10-16(23-17)12-20-21-18(22)14-4-2-1-3-5-14/h1-12H,(H,21,22)/b20-12+ |
InChI Key |
HNNPFDXOMRZAJL-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The aldehyde group of 5-(4-bromophenyl)furan-2-carbaldehyde reacts with the primary amine of benzoic acid hydrazide, forming a hydrazone linkage. Glacial acetic acid catalyzes the reaction by protonating the carbonyl oxygen, enhancing electrophilicity. A molar ratio of 1:1.2 (aldehyde:hydrazide) is optimal to minimize side products like dihydrazones.
Procedure
-
Combine 5-(4-bromophenyl)furan-2-carbaldehyde (10 mmol, 2.89 g) and benzoic acid hydrazide (12 mmol, 1.83 g) in 50 mL ethanol.
-
Add 5 mL glacial acetic acid as catalyst.
-
Reflux at 80°C for 6–8 hours under inert atmosphere.
-
Cool to room temperature, filter precipitated product, and wash with cold ethanol.
Yield : 72–78%.
Purity : >95% (HPLC).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while improving yield compared to conventional methods.
Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Power | 300 W | Maximizes energy transfer |
| Time | 15–20 min | Prevents decomposition |
| Solvent | Ethanol/Water (3:1) | Enhances solubility |
Protocol
-
Mix reactants in a 3:1 ethanol/water solution.
-
Irradiate in a closed-vessel microwave reactor at 300 W for 18 minutes.
-
Quench reaction in ice bath, filter, and recrystallize from ethanol.
Yield : 85–89%.
Advantage : 4× faster than conventional reflux with 15% higher yield.
Solvent-Free Mechanochemical Synthesis
Emerging studies demonstrate the viability of grinding reactants with solid acid catalysts under solvent-free conditions.
Catalyst Screening
| Catalyst | Yield (%) | Reaction Time (min) |
|---|---|---|
| Montmorillonite K10 | 68 | 45 |
| p-TSA | 82 | 30 |
| None | 41 | 120 |
Stepwise Process
-
Grind 5-(4-bromophenyl)furan-2-carbaldehyde (1 eq) and benzoic acid hydrazide (1.1 eq) with p-toluenesulfonic acid (p-TSA, 10 mol%) in a ball mill.
-
Process at 25 Hz for 30 minutes.
-
Wash product with sodium bicarbonate solution to remove catalyst.
Efficiency : 82% yield with 99% atom economy.
Analytical Characterization
Spectral Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 11.32 (s, 1H, NH) | Hydrazide proton |
| δ 8.45 (s, 1H, CH=N) | Hydrazone methine | |
| δ 7.82–7.25 (m, 8H, Ar-H) | Aromatic protons | |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch) | Hydrazide group |
| 1665 (C=O) | Benzoyl carbonyl |
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| LogP | 3.72 ± 0.12 | HPLC Retention Time |
| Solubility (mg/mL) | 0.89 (Water) | Shake-flask method |
Comparative Analysis of Methods
| Metric | Reflux | Microwave | Mechanochemical |
|---|---|---|---|
| Yield (%) | 75 | 87 | 82 |
| Time | 6–8 h | 18 min | 30 min |
| E-Factor* | 8.2 | 4.1 | 2.3 |
| Scalability | Pilot | Lab | Bench |
*Environmental factor: kg waste/kg product.
Industrial-Scale Considerations
For kilogram-scale production, the microwave method shows superior feasibility:
-
Batch Size : 5 kg per cycle achievable with 10 L microwave reactors
-
Cost Analysis :
-
Raw Materials: $412/kg
-
Energy: $28/kg (vs. $153/kg for reflux)
-
-
Purity Control : In-line PAT (Process Analytical Technology) monitors imine formation in real-time.
Challenges and Mitigation Strategies
| Issue | Cause | Solution |
|---|---|---|
| Di-hydrazone Byproduct | Excess hydrazide | Use 1.1:1 aldehyde:hydrazide ratio |
| Low Crystallinity | Polar impurities | Recrystallize from ethanol/water |
| Bromine Loss | Thermal degradation | Maintain T < 85°C in reflux |
Emerging Methodologies
Continuous Flow Synthesis
Recent trials using microreactors (0.5 mm ID) achieved:
Chemical Reactions Analysis
Schiff Base Formation
The hydrazide group readily undergoes condensation reactions with carbonyl-containing compounds. For example:
-
Reaction with aldehydes : Forms hydrazones under mild acidic conditions.
| Reaction Type | Reagent | Conditions | Product | Key Characterization | Source |
|---|---|---|---|---|---|
| Schiff base | Aromatic aldehyde | EtOH, glacial AcOH, reflux | Hydrazone | IR: Loss of NH₂; NMR: Imine proton |
Cyclization Reactions
The compound participates in cyclization to form nitrogen- and sulfur-containing heterocycles:
-
With phenylisothiocyanate : Forms diazetidine derivatives.
-
With POCl₃/PCl₅ : Produces chlorinated derivatives via nucleophilic substitution at the hydroxyl group .
| Reaction Type | Reagent | Conditions | Product | Key Characterization | Source |
|---|---|---|---|---|---|
| Cyclization | PhNCS | Toluene, reflux | Diazetidine | MS: m/z 475 | |
| Chlorination | POCl₃/PCl₅ | Reflux, 4 h | Chlorinated derivative | IR: Loss of C=O stretch |
Nucleophilic Substitution at Bromine
The 4-bromophenyl group enables cross-coupling reactions:
-
Suzuki-Miyaura coupling : Substitution of bromine with aryl/heteroaryl boronic acids.
| Reaction Type | Reagent | Conditions | Product | Key Characterization | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Aryl boronic acid | Pd catalyst, base, 80°C | Biaryl derivative | LC-MS: M⁺ peak |
Heterocycle Functionalization
The furan ring participates in electrophilic substitutions:
-
Nitration : Introduces nitro groups at the α-position of furan.
-
Conditions : HNO₃/H₂SO₄, 0–5°C.
-
Product : Nitrofuran derivatives, confirmed by ¹³C-NMR (C-2 shift to ~150 ppm).
-
-
Acetylation : Reacts with acetic anhydride to form acetylated furan derivatives .
Hydrolysis and Rearrangement
The hydrazide bond undergoes hydrolysis under acidic/basic conditions:
-
Acidic hydrolysis : Yields benzoic acid and 5-(4-bromo-phenyl)furan-2-carbaldehyde hydrazine.
-
Conditions : 6M HCl, reflux, 12 hours.
-
-
Basic hydrolysis : Forms carboxylate salts, characterized by IR (broad O-H stretch at ~2500 cm⁻¹).
Complexation with Metal Ions
The hydrazide and furan moieties act as ligands for transition metals:
-
Coordination with Cu(II) : Forms square-planar complexes, confirmed by UV-Vis (λₘₐₓ ~400 nm) and ESR .
Key Reaction Insights
-
Electronic effects : Electron-withdrawing bromine enhances electrophilic substitution at the phenyl ring .
-
Steric effects : The tert-butyl group in analogous compounds reduces reactivity at the para position .
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) improve yields in cross-coupling reactions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that hydrazone derivatives, including benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide, exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, fungi, and even viruses. For instance, derivatives have shown promising results against Candida albicans with minimal inhibitory concentrations (MIC) as low as 125 μg/mL .
Antitumor Potential
The compound has also been evaluated for its antitumor activity. Some studies suggest that hydrazones can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been reported to target human immunodeficiency virus (HIV) proteins, showcasing their potential in cancer therapy .
Antioxidant Properties
Antioxidant activity is another significant application of this compound. Compounds in this class have been shown to scavenge free radicals effectively, thus offering protective effects against oxidative stress-related diseases .
Urease Inhibition Studies
In vitro studies have highlighted the urease inhibitory activity of synthesized derivatives of this compound. The structure-activity relationship (SAR) analysis revealed that electron-donating groups enhance enzyme inhibition, making these compounds potential candidates for treating conditions like urease-related infections .
Antiviral Activity Evaluation
Recent evaluations have focused on the antiviral potential of hydrazone derivatives against hepatitis A virus and HIV-1 capsid proteins. The half-maximal effective concentration (EC50) values for specific derivatives were reported to be as low as 0.17 μM, indicating strong antiviral properties .
Comparative Analysis of Biological Activities
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | MIC = 125 μg/mL against C. albicans |
| Antitumor | Induction of apoptosis | Effective against cancer cell lines |
| Antioxidant | Free radical scavenging | High efficacy in oxidative stress models |
| Urease Inhibition | Competitive inhibition | IC50 values ranging from 13.33 to 251.74 µM |
| Antiviral | Targeting viral proteins | EC50 values as low as 0.17 μM |
Mechanism of Action
The mechanism of action of benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions . The brominated phenyl group may also contribute to its biological activity by facilitating interactions with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical properties of hydrazide-hydrazones are highly dependent on substituents. Key analogs and their structural differences include:
Table 1: Structural and Functional Comparison of Selected Hydrazide-Hydrazones
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Br) improve stability and antimicrobial potency by enhancing electrophilicity of the hydrazone bond .
- Hybrid structures (e.g., xanthine-hydrazone in ) show enhanced activity due to synergistic pharmacophores.
Antimicrobial Activity:
- Nitro-substituted analogs (e.g., ) often outperform bromo derivatives. For example, BP-10 (4-Br) inhibits E. coli at 12.5 µg/mL, while 3-nitro analogs () may require lower concentrations .
- Metal complexes : Copper and cadmium complexes of benzoic acid hydrazides () exhibit broad-spectrum activity, suggesting the target compound’s derivatives could be explored for similar applications .
Metabolic Stability:
- The 4-bromo substituent in the target compound may reduce hepatic metabolism compared to 4-fluoro derivatives (), which undergo rapid microsomal degradation .
Biological Activity
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide, a compound derived from the condensation of benzoic acid and hydrazine derivatives, has garnered attention for its diverse biological activities. This article provides an overview of the compound's biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a furan ring, a hydrazide moiety, and a bromo-substituted phenyl group, contributing to its unique biological properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of benzoic acid hydrazides. For instance:
- Study on Inhibition Efficiency : A study investigated the inhibition properties of various hydrazide derivatives, including benzoic acid derivatives. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The maximum inhibitory efficiency exceeded 80% at specific concentrations, suggesting strong potential as antimicrobial agents .
- Mechanism of Action : The mechanism underlying the antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This was evidenced by the compound's ability to inhibit nucleic acid production in bacterial strains .
Anticancer Activity
Research has also explored the anticancer potential of benzoic acid hydrazides:
- Cell Line Studies : In vitro studies using various cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound induced apoptosis in cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Mechanistic Insights : The anticancer activity is attributed to the compound's ability to induce oxidative stress and DNA damage in tumor cells. Additionally, it has been shown to inhibit specific cancer-related pathways, enhancing its therapeutic potential .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated:
- In Vivo Studies : Experimental models demonstrated that benzoic acid hydrazides could significantly reduce inflammation markers in animal models of acute and chronic inflammation. This was measured through reductions in cytokines such as TNF-alpha and IL-6 .
Summary of Biological Activities
| Biological Activity | Efficacy | Mechanism |
|---|---|---|
| Antimicrobial | >80% inhibition at optimal concentration | Disruption of cell wall synthesis |
| Anticancer | Significant cytotoxicity (IC50 values < 30 µM) | Induction of apoptosis and oxidative stress |
| Anti-inflammatory | Reduction in inflammation markers by 50% | Inhibition of pro-inflammatory cytokines |
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial properties of various hydrazone derivatives, including those derived from benzoic acid. Results showed that compounds with bromo substitutions had enhanced activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects on human cancer cell lines found that the compound significantly inhibited proliferation compared to control groups, suggesting its potential as a lead compound for cancer therapy.
Q & A
Q. What are the optimized synthetic routes for preparing benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide, and how do reaction conditions influence yield?
Methodological Answer : The compound is synthesized via condensation of substituted benzoic acid hydrazides with appropriate aldehydes (e.g., 5-(4-bromo-phenyl)furan-2-carbaldehyde). Key steps include:
- Hydrazide Preparation : React benzoic acid derivatives with hydrazine hydrate in refluxing ethanol .
- Condensation : Use POCl₃ or H₂SO₄ as catalysts in anhydrous conditions to form the hydrazone bond. Yield optimization requires precise control of stoichiometry (1:1 molar ratio of hydrazide to aldehyde) and reaction time (typically 6–12 hours at 60–80°C) .
- Purification : Recrystallization from DMSO/ethanol mixtures improves purity (>95%), confirmed by TLC and melting point analysis.
Q. How is structural characterization of this compound performed, and what spectroscopic markers confirm its identity?
Methodological Answer :
- ¹H NMR : Key signals include δ 11.86 ppm (CONH), δ 7.82 ppm (N=CH imine proton), and aromatic protons (δ 7.41–6.96 ppm) for the bromophenyl and furan moieties. Coupling constants (e.g., J = 8.2 Hz for furan protons) distinguish geometric isomers .
- FT-IR : Bands at ~3270 cm⁻¹ (NH stretching) and ~1650 cm⁻¹ (C=O) confirm hydrazide formation. Absence of aldehyde C=O (~1700 cm⁻¹) indicates complete condensation .
- X-ray Crystallography : Resolves E/Z isomerism in the hydrazone bond, critical for bioactivity studies .
Q. What in vitro assays are used for preliminary evaluation of antimicrobial activity?
Methodological Answer :
- Disk Diffusion/MIC Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values <50 µg/mL suggest potent activity .
- Control Compounds : Compare to known antimicrobial hydrazides (e.g., isoniazid derivatives) to contextualize efficacy .
Advanced Research Questions
Q. How do substituents on the phenyl and furan rings influence bioactivity, and what SAR trends emerge?
Methodological Answer :
- Electron-Withdrawing Groups (Br, NO₂) : Enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, 4-bromo substitution (as in the target compound) shows 2–4× lower MIC values than methyl or methoxy analogs .
- Hydrophobic Substituents : Improve binding to lipid-rich bacterial membranes. A comparative table illustrates substituent effects:
| Substituent (R) | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |
|---|---|---|
| Br (target) | 12.5 | 25.0 |
| NO₂ | 6.25 | 12.5 |
| CH₃ | 50.0 | 100.0 |
Q. What mechanistic insights explain its inhibition of myeloperoxidase (MPO) or other heme-containing enzymes?
Methodological Answer :
- Heme Ejection : The hydrazide group chelates Fe³⁺ in MPO’s active site, disrupting H₂O₂ binding. Stopped-flow kinetics reveal a two-step inhibition: rapid heme displacement (k₁ = 1.2 × 10³ M⁻¹s⁻¹) followed by irreversible enzyme inactivation .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity (ΔG = −9.2 kcal/mol) at the MPO active site, corroborated by mutagenesis studies .
Q. How can contradictory data in biological assays be resolved (e.g., variable MIC values across studies)?
Methodological Answer :
- Standardized Protocols : Ensure consistent inoculum size (~10⁵ CFU/mL) and growth media (Mueller-Hinton agar for bacteria; RPMI for fungi) .
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted hydrazide) that may artificially lower MIC values .
- Strain-Specific Factors : Account for efflux pump expression or biofilm formation in resistant strains via RT-qPCR or crystal violet assays .
Q. What advanced techniques validate its potential as a nucleating agent in polymer science?
Methodological Answer :
- DSC Analysis : Measure crystallization temperature (Tₐ) and enthalpy (ΔH) of poly(L-lactic acid) composites. The target compound increases Tₐ by 10–15°C vs. talc, indicating superior nucleation efficiency .
- Polarized Optical Microscopy : Spherulite morphology analysis reveals smaller, more uniform crystallites (diameter ~5 µm) with 1 wt% loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
